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Compound of Interest

4-Fluoro-2-
Compound Name:
(methyilthio)phenylboronic acid

Cat. No.: B1440633

In the landscape of pharmaceutical discovery and materials science, the ability to construct
complex molecular architectures with precision is paramount. Arylboronic acids have emerged
as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning
Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents offer a unique combination of
stability, versatile reactivity, and relatively low toxicity, making them ideal intermediates in the
synthesis of biaryl and heteroaryl structures that form the core of many active pharmaceutical
ingredients (APIs).[2][3]

4-Fluoro-2-(methylthio)phenylboronic acid is a specialized reagent that offers chemists a
trifecta of synthetically valuable functionalities on a single phenyl ring. The strategic placement
of a fluorine atom can enhance key drug-like properties such as metabolic stability, binding
affinity, and bioavailability.[2] The methylthio group provides an additional vector for
modification and can influence the electronic properties of the ring. The boronic acid moiety, of
course, serves as the reactive handle for carbon-carbon bond formation.[4]

This guide provides a comprehensive overview of the physicochemical properties, applications,
and handling considerations for 4-Fluoro-2-(methylthio)phenylboronic acid, tailored for
researchers, medicinal chemists, and process development scientists who utilize this reagent

to drive innovation.
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Core Physicochemical Properties

Characterizing a reagent is the foundational step for its effective and reproducible use in any
synthetic protocol. While some suppliers provide this compound for early discovery research
without extensive analytical data, its fundamental properties can be compiled from various
sources. It is the responsibility of the end-user to confirm the identity and purity for their specific
application.

Below is a summary of the key physicochemical identifiers for 4-Fluoro-2-
(methylthio)phenylboronic acid.

Property Value Source
Molecular Formula C7HsBFO2S [5]
Molecular Weight 186.01 g/mol

CAS Number 861931-38-6 [5][6]
Physical Form Solid [6]
SMILES String CSC1=CC(F)=CC=C1B(0)O

InChi Key BAPCTRHEOVOYPW-

UHFFFAOYSA-N

It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride
trimers, known as boroxines.[7][8] This can complicate characterization and may affect
reactivity. Commercially available arylboronic acids often contain varying amounts of these
anhydrides.[7]

Caption: Chemical structure of 4-Fluoro-2-(methylthio)phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The premier application for 4-Fluoro-2-(methylthio)phenylboronic acid is the palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern
organic synthesis, enabling the formation of a C-C bond between an organoboron species and
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an aryl or vinyl halide/triflate.[1][4] The reaction is renowned for its mild conditions, tolerance of
a wide range of functional groups, and high yields.[1]

Mechanism and Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
coupling partner (e.g., an aryl bromide), forming a Pd(ll) complex.

e Transmetalation: This is the crucial step where the organic moiety is transferred from the
boronic acid to the palladium center. A base is required to activate the boronic acid, forming
a more nucleophilic boronate species, which facilitates the transfer.[9]

o Reductive Elimination: The two organic partners on the Pd(ll) complex couple, forming the
new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The choice of base, solvent, and palladium ligand is critical and must be optimized for the
specific substrates to maximize yield and minimize side reactions like protodeboronation (loss
of the boronic acid group).[10]
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Generalized Suzuki-Miyaura Workflow
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Caption: A simplified workflow for a typical Suzuki-Miyaura coupling experiment.
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Experimental Protocol: Quality Control and
Characterization

Ensuring the quality and identity of a starting material is a non-negotiable aspect of robust
chemical synthesis. The following is a representative protocol for the characterization of 4-
Fluoro-2-(methylthio)phenylboronic acid.

Objective: To confirm the identity and assess the purity
of a supplied batch of the title compound via Nuclear
Magnetic Resonance (NMR) spectroscopy.
Methodology:

e Sample Preparation:

[e]

Accurately weigh approximately 5-10 mg of 4-Fluoro-2-(methylthio)phenylboronic acid
into a clean, dry vial.

[e]

Add approximately 0.7 mL of a deuterated solvent, such as DMSO-de.

» Rationale: DMSO-de is an excellent choice for many boronic acids due to its high
polarity, which aids in dissolution. Furthermore, it allows for the observation of
exchangeable protons (from the B(OH)z group), which appear as a broad singlet and
can provide structural confirmation.

o

Vortex the sample until the solid is fully dissolved.

[e]

Transfer the solution to a clean, dry 5 mm NMR tube.
* NMR Acquisition:

o Acquire a *H NMR spectrum. Key expected signals would include aromatic protons, the
methylthio singlet, and the broad singlet for the boronic acid hydroxyl protons.

o Acquire a ®F NMR spectrum. This is a critical experiment for a fluorinated compound. A
single resonance corresponding to the fluorine atom on the aromatic ring is expected.
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o Acquire a 133C NMR spectrum to confirm the carbon backbone of the molecule.

o Rationale: A multi-nuclear NMR approach provides orthogonal data points to build a high-
confidence structural assignment. *°F NMR is particularly powerful as it is highly sensitive
and has a wide chemical shift range, making it an unambiguous confirmation of
fluorination.

e Data Analysis:

o Integrate the *H NMR spectrum to determine the relative ratios of protons, ensuring they
match the molecular structure.

o Analyze the chemical shifts and coupling patterns in all spectra to confirm the substitution
pattern on the aromatic ring.

o Check for the presence of significant impurities, such as residual solvents or byproducts
from synthesis. The presence of boroxine anhydrides may be indicated by additional,
broader signals.[8]

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of boronic acids and
ensuring laboratory safety.

Storage:

o Conditions: Store in a cool, dry, and well-ventilated place.[6][11] It is recommended to keep
the container tightly closed and, for long-term stability, store under an inert atmosphere (e.g.,
argon or nitrogen).[11]

e Hygroscopicity: Boronic acids can be hygroscopic, and exposure to moisture can lead to
degradation.[7][11]

» Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.
[11][12]

Safety and Handling:
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e Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,
and a lab coat.[6][13][14]

e Hazard Statements: The compound may be harmful if swallowed or in contact with skin and
can cause skin and serious eye irritation.[6][14][15] Avoid breathing dust.[6][15]

o Spill Cleanup: In case of a spill, avoid generating dust.[15] Mix with an inert absorbent
material like sand, sweep up, and place in a tightly closed container for disposal.[13]

o Genotoxic Potential: It is noteworthy that some arylboronic acids have been found to be
weakly mutagenic in microbial assays and may be considered potential genotoxic impurities
(PGIs) in an API context.[10] This is a critical consideration in late-stage drug development
and requires appropriate control strategies.

Conclusion

4-Fluoro-2-(methylthio)phenylboronic acid is a highly functionalized and synthetically
valuable building block. Its utility, primarily centered on the robust and reliable Suzuki-Miyaura
cross-coupling, provides chemists with a powerful tool for constructing novel molecular entities.
A thorough understanding of its physicochemical properties, coupled with rigorous
characterization and adherence to proper handling and storage protocols, is essential for
leveraging its full potential in research and development. As with any specialized reagent, the
ultimate success of its application lies in the hands of a well-informed scientist who appreciates
both its reactivity and its required precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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